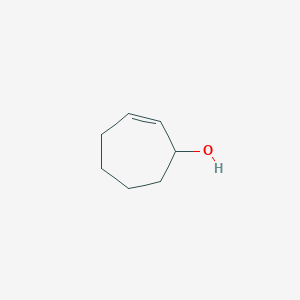

2-Cyclohepten-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Cyclohepten-1-ol is a useful research compound. Its molecular formula is C7H12O and its molecular weight is 112.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Cyclohepten-1-ol serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of various chemical compounds, including:

- Cycloalkenones : It acts as a precursor for synthesizing cycloalkenones through ring expansion reactions, which are valuable in creating complex organic molecules .

- Pharmaceutical Intermediates : Its structure allows for modifications that lead to biologically active compounds. For instance, it can be transformed into derivatives that exhibit anti-inflammatory and anti-cancer properties.

Table 1: Synthetic Applications of this compound

| Application | Description |

|---|---|

| Cycloalkenone Synthesis | Used as a precursor in the synthesis of cycloalkenones |

| Pharmaceutical Intermediates | Converted into compounds with potential therapeutic effects |

| Functional Group Transformations | Acts as a starting material for various functional group modifications |

Pharmaceutical Applications

Research indicates that this compound derivatives may have significant biological activities. Some notable applications include:

- Antimicrobial Agents : Certain derivatives have shown activity against various pathogens, making them potential candidates for developing new antibiotics.

- Anti-inflammatory Compounds : Modified forms of this compound are being investigated for their ability to modulate inflammatory pathways, offering therapeutic options for inflammatory diseases.

Case Study: Anti-inflammatory Activity

A study demonstrated that specific derivatives of this compound exhibited reduced inflammation in animal models by inhibiting pro-inflammatory cytokines. This suggests its potential use in treating conditions such as arthritis and other inflammatory disorders.

Agricultural Chemistry

In agriculture, this compound has been explored for its role as a biopesticide. Its volatile nature and chemical properties make it suitable for:

- Insect Repellents : Research has shown that it can effectively repel certain insect pests, potentially reducing the need for synthetic pesticides .

Table 2: Agricultural Applications of this compound

| Application | Description |

|---|---|

| Insect Repellent | Effective against specific insect pests |

| Biopesticide Development | Potential use in developing environmentally friendly pesticides |

Industrial Applications

The compound is also utilized in various industrial processes:

- Flavoring and Fragrance : Due to its pleasant odor profile, it may be used in the formulation of fragrances and flavorings.

Table 3: Industrial Uses of this compound

| Application | Description |

|---|---|

| Flavoring Agents | Used in food products for flavor enhancement |

| Fragrance Production | Incorporated into perfumes and scented products |

Analyse Chemischer Reaktionen

Esterification

The hydroxyl group undergoes esterification with carboxylic acids under acidic or catalytic conditions. This reaction is typical of secondary alcohols, yielding cycloheptenyl esters.

Example Reaction:

This compound+RCOOHH+RCOO-cycloheptenyl+H2O

Key Factors:

-

Acid catalysts (e.g., sulfuric acid) enhance reaction rates.

-

Steric hindrance from the cyclic structure may reduce yields compared to linear alcohols.

Oxidation to 2-Cyclohepten-1-one

The alcohol is oxidized to its corresponding ketone, 2-cyclohepten-1-one, under controlled conditions. Studies on analogous cyclic alcohols (e.g., 2-cyclohexen-1-ol) reveal mechanistic insights:

Mechanism:

-

Brønsted acid-base activation : Adsorbed atomic oxygen on Au(111) facilitates deprotonation of the hydroxyl group, forming an alkoxide intermediate .

-

Ketone formation : Subsequent hydrogen abstraction yields 2-cyclohepten-1-one as the primary product .

Secondary Reactions:

The ketone may undergo further transformations, such as:

-

C–H activation : Allylic positions in α,β-unsaturated ketones are susceptible to oxidation, potentially forming diketones (e.g., 2-cycloheptene-1,4-dione) .

-

Aromatization : In strongly oxidative environments, ring contraction or dehydrogenation could yield phenolic derivatives .

Conditions and Selectivity:

| Oxidizing Agent | Temperature | Major Product | Selectivity |

|---|---|---|---|

| O/Au(111) | 25–100°C | 2-Cyclohepten-1-one | High |

| CrO₃ | 0–25°C | Ketone + diketone | Moderate |

Catalytic and Metal-Mediated Reactions

The compound participates in reactions facilitated by transition metals:

Zinc-mediated alkylation :

In the presence of Cu(OTf)₂ and N-heterocyclic carbene (NHC) catalysts, 2-cyclohepten-1-one (derived from the alcohol) reacts with Bu₂Zn to form chiral 3-alkylcycloheptanones . While this study focuses on the ketone, the alcohol’s role as a precursor highlights its indirect utility in asymmetric synthesis.

Au-catalyzed oxidation :

As noted earlier, gold surfaces promote selective oxidation, underscoring the compound’s relevance in heterogeneous catalysis .

Dehydration and Ring-Opening

Though not explicitly documented for this compound, analogous cycloheptenols undergo dehydration to form cycloheptene derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃). The reaction likely follows an E1 or E2 mechanism, influenced by the ring strain and substituent positioning.

Eigenschaften

CAS-Nummer |

4096-38-2 |

|---|---|

Molekularformel |

C7H12O |

Molekulargewicht |

112.17 g/mol |

IUPAC-Name |

cyclohept-2-en-1-ol |

InChI |

InChI=1S/C7H12O/c8-7-5-3-1-2-4-6-7/h3,5,7-8H,1-2,4,6H2 |

InChI-Schlüssel |

LFKFDYCJMRQCMD-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C=CC1)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.